molecular formula C12H8INO3 B5861254 2-iodo-4-nitro-1-phenoxybenzene

2-iodo-4-nitro-1-phenoxybenzene

Cat. No.: B5861254
M. Wt: 341.10 g/mol
InChI Key: QNFPJAMXJNFVRR-UHFFFAOYSA-N
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Description

2-iodo-4-nitro-1-phenoxybenzene is an organic compound with the molecular formula C12H8INO3 It is a derivative of benzene, featuring an iodine atom, a nitro group, and a phenoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-4-nitro-1-phenoxybenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Nitration of Phenol: Phenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitrophenol.

    Phenylation: 4-nitrophenol is then reacted with iodobenzene in the presence of a base such as potassium carbonate and a palladium catalyst to form 4-nitro-1-phenoxybenzene.

    Iodination: Finally, 4-nitro-1-phenoxybenzene is iodinated using iodine and a suitable oxidizing agent like hydrogen peroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-iodo-4-nitro-1-phenoxybenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The iodine and nitro groups on the benzene ring make it susceptible to further substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.

    Coupling Reactions: The iodine atom allows for coupling reactions such as Suzuki and Heck reactions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Reduction: Tin and hydrochloric acid or catalytic hydrogenation.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

Major Products

    Reduction: 2-iodo-4-amino-1-phenoxybenzene.

    Coupling Reactions: Various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

2-iodo-4-nitro-1-phenoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of new drugs due to its potential biological activity.

    Materials Science: It is explored for use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-iodo-4-nitro-1-phenoxybenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the iodine and nitro groups influence the reactivity of the benzene ring, directing incoming electrophiles to specific positions. In reduction reactions, the nitro group is converted to an amino group, altering the compound’s chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-iodo-4-nitrophenol: Similar structure but lacks the phenoxy group.

    4-iodo-2-nitrophenol: Similar structure but with different positions of the iodine and nitro groups.

    2-iodo-4-nitroanisole: Similar structure but with a methoxy group instead of a phenoxy group.

Uniqueness

2-iodo-4-nitro-1-phenoxybenzene is unique due to the presence of both iodine and nitro groups on the benzene ring along with a phenoxy group. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications in organic synthesis and materials science.

Properties

IUPAC Name

2-iodo-4-nitro-1-phenoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8INO3/c13-11-8-9(14(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFPJAMXJNFVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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